

Discovery and history of vernolic acid

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An In-depth Technical Guide to the Discovery and History of Vernolic Acid

Introduction

Vernolic acid, scientifically known as (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is an unusual epoxy fatty acid (EFA) with significant potential for industrial applications.[1] It is a monounsaturated fatty acid containing a reactive epoxide group, making it a valuable bio-feedstock for producing polymers, resins, adhesives, and coatings.[2] This technical guide provides a comprehensive overview of the discovery, history, characterization, and biological significance of vernolic acid, tailored for researchers, scientists, and professionals in drug development and industrial chemistry.

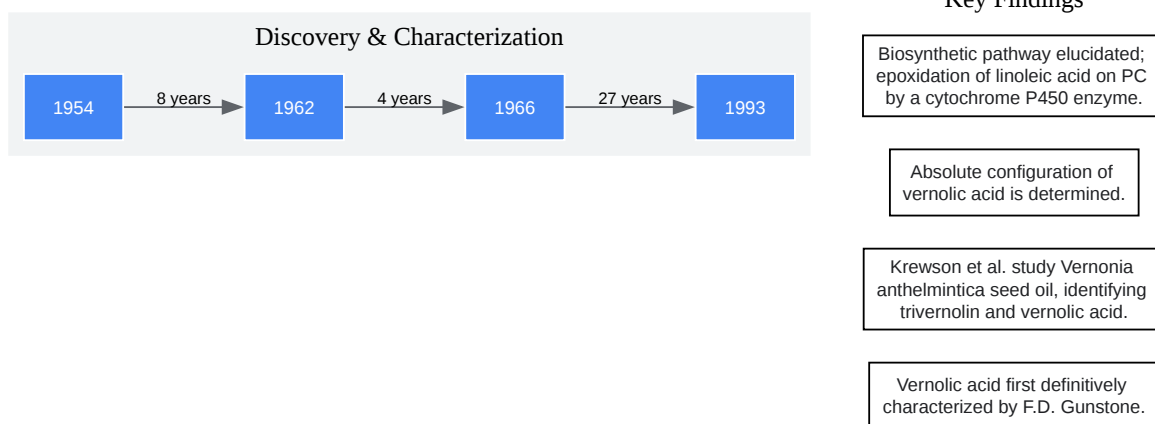
Discovery and Historical Milestones

The journey of vernolic acid from a botanical curiosity to a well-characterized chemical entity spans several decades of research.

- 1954: First Definitive Characterization: The definitive characterization of vernolic acid is credited to F. D. Gunstone in 1954.[2][3] His work established its structure as an epoxy derivative of oleic acid.[4]
- 1962: Investigation of Vernonia anthelmintica: Research by Krewson, Ard, and Riemenschneider focused on the seed oil of Vernonia anthelmintica (Indian ironweed). They identified vernolic acid as the primary epoxy fatty acid, present as glycerides (trivernolin and 1,3-divernolin), constituting 70-75% of the oil.[5]

- 1966: Absolute Configuration Determined: The absolute stereochemistry of the naturally occurring (+)-vernolic acid was determined, establishing it as the (12S,13R) enantiomer.[2]

The timeline below illustrates the key events in the discovery and characterization of vernolic acid.



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Caption: Key milestones in the discovery and scientific understanding of vernolic acid.

Natural Occurrence and Composition

Vernolic acid is not a common fatty acid in the plant kingdom but is found in high concentrations in the seed oils of a few specific plant genera.[2] The primary sources are species within the Asteraceae (daisy) and Euphorbiaceae families.[2]

Table 1: Vernolic Acid Content in Various Plant Species

Plant Species	Family	Oil Content of Seeds (% w/w)	Vernolic Acid Content of Oil (%)	Reference(s)
<i>Vernonia galamensis</i>	Asteraceae	40 - 42%	73 - 80%	[1][2]
<i>Vernonia anthelmintica</i>	Asteraceae	20 - 26%	~70 - 75%	[5]
<i>Euphorbia lagascae</i>	Euphorbiaceae	~50%	High	[2][6]
<i>Stokesia laevis</i>	Asteraceae	Not specified	~60 - 70%	[7]
<i>Crepis palaestina</i>	Asteraceae	Not specified	~60%	[7]
<i>Bernardia pulchella</i>	Euphorbiaceae	Not specified	~90%	[7]
<i>Centratherum ritchiei</i>	Asteraceae	Not specified	30.1%	[8]

Experimental Protocols

The isolation and characterization of vernolic acid involve a multi-step process, from solvent extraction to detailed spectroscopic analysis.

Extraction and Purification of Vernonia Oil

A general workflow for obtaining purified vernolic acid from *Vernonia galamensis* seeds is outlined below.

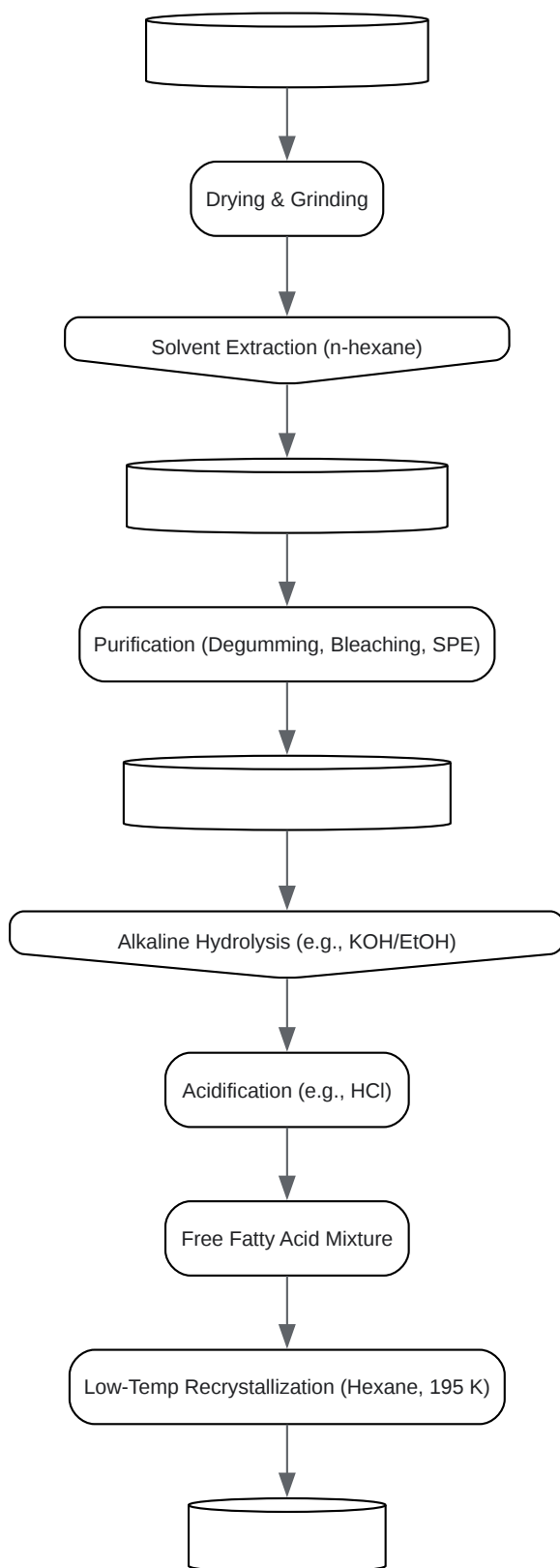
- **Seed Preparation:** Seeds of *V. galamensis* are sun-dried, cleaned, and may be heated (e.g., 1 hour at 363 K) to deactivate lipolytic enzymes.[5][9]
- **Solvent Extraction:** The prepared seeds are ground, and the oil is extracted using a suitable organic solvent, such as n-hexane, in a Soxhlet apparatus. This conventional method yields crude vernonia oil with approximately 40% efficiency.[9]

- Purification of Crude Oil: The crude oil is refined through several steps:
 - Degumming & Neutralization: Removal of phospholipids and free fatty acids.[9]
 - Bleaching: Activated carbon is used to remove pigments, resulting in a deep golden yellow neutral vernonia oil.[9]
 - Solid-Phase Extraction (SPE): To remove non-triacylglycerol components, the oil is dissolved in n-hexane and passed through a silica gel column packed with activated carbon. Elution with solvents of increasing polarity (n-hexane, n-hexane/diethyl ether, methanol) separates the glycerides.[9]

Hydrolysis to Free Vernolic Acid

The purified vernonia oil (triglycerides) is hydrolyzed to yield free vernolic acid.

- Alkaline Hydrolysis: The oil is saponified using an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol).
- Acidification: The resulting soap is acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, liberating the free fatty acids.
- Extraction: The free fatty acids are extracted from the aqueous mixture using an organic solvent like diethyl ether.
- Purification: The vernolic acid is purified from the mixture of fatty acids by recrystallization from hexane at low temperatures (195 K), yielding a yellow solid.[9]



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Caption: Workflow for the extraction and purification of vernolic acid from Vernonia seeds.

Characterization Techniques

The structure and purity of isolated vernolic acid are confirmed using various analytical methods.

- Thin-Layer Chromatography (TLC): Preparative TLC is used to isolate vernolic acid.[8]
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the epoxide ring and the carboxylic acid.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are crucial for structural elucidation, confirming the position of the double bond and the epoxide group.[9]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, confirming the identity of vernolic acid without derivatization.[8]

Table 2: Key Spectroscopic Data for Vernolic Acid Characterization

Technique	Key Observances	Reference(s)
^1H NMR	Signals corresponding to epoxide protons, vinylic protons, and the carboxylic acid proton.	[9]
^{13}C NMR	Resonances for epoxide carbons, olefinic carbons, and the carboxyl carbon.	[9]
Mass Spec.	Molecular ion peak corresponding to $\text{C}_{18}\text{H}_{32}\text{O}_3$ (MW: 296.44 g/mol).[4]	[8]
IR Spec.	Characteristic absorption bands for C-O-C (epoxide), C=C (alkene), and C=O, O-H (carboxylic acid).	[8]

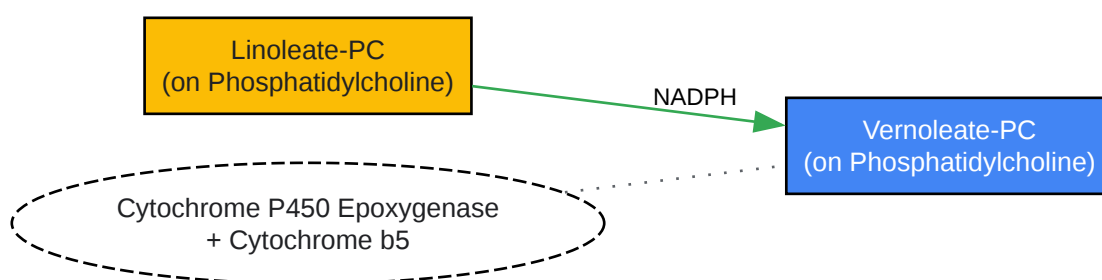
Biological Significance and Signaling Pathways

While valued for its industrial applications, vernolic acid also has significant biological roles, particularly in mammalian metabolism where it can act as a signaling molecule or a precursor to toxic metabolites.

Biosynthesis in Plants

In plants like *Euphorbia lagascae*, vernolic acid is not synthesized from a free fatty acid pool. Instead, the epoxidation occurs on a complex lipid substrate.

- Substrate: Linoleic acid esterified to phosphatidylcholine (PC) is the direct precursor.[6]
- Enzyme System: The conversion of the double bond at C12-C13 of linoleate to an epoxide is catalyzed by a cytochrome P450-dependent epoxygenase.[6]
- Cofactors: The reaction requires NADPH and the involvement of cytochrome b₅. [6]



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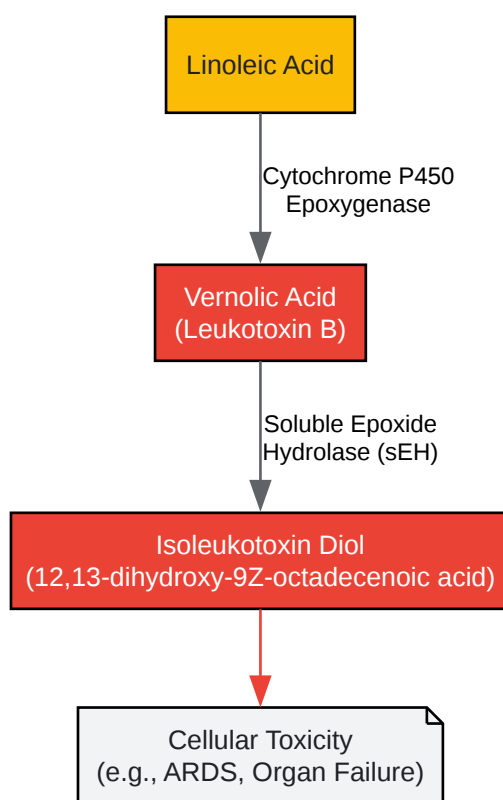
Caption: Biosynthesis of vernolic acid from linoleate on phosphatidylcholine in plants.[6]

Metabolism and Toxicity in Mammals

In mammals, vernolic acid is formed from the metabolism of dietary linoleic acid by cytochrome P450 epoxygenases.[2][10] In this context, it is often referred to as leukotoxin B because of its toxic effects.[2]

- Formation: Linoleic acid is converted to vernolic acid (12,13-epoxide) and coronaric acid (9,10-epoxide).[10]

- **Toxicity Pathway:** The toxicity of vernolic acid is primarily mediated by its subsequent metabolism. The enzyme soluble epoxide hydrolase (sEH) converts vernolic acid into its corresponding diol, (12R,13R)-dihydroxy-9Z-octadecenoic acid (isoleukotoxin diol).[2]
- **Pathophysiological Effects:** This diol is implicated in producing toxic effects on leukocytes, causing multiple organ failure, and inducing acute respiratory distress syndrome (ARDS) in animal models.[2][11]



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Caption: Metabolic pathway of vernolic acid in mammals leading to toxic diols.[2]

Conclusion

Since its definitive characterization in 1954, vernolic acid has been recognized as a unique natural product with a dual identity.[2] On one hand, its high abundance in certain seed oils and the reactivity of its epoxide ring make it a promising renewable resource for the chemical industry. On the other, its endogenous formation and metabolism in mammals highlight its role as a potent signaling molecule with significant toxicological implications. A thorough

understanding of its discovery, chemistry, and biology is essential for harnessing its industrial potential while mitigating its potential adverse health effects.

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